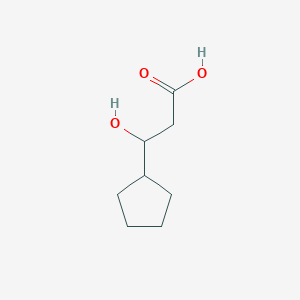![molecular formula C9H7N3O4 B2539941 1-メチル-2,4-ジオキソ-1H,2H,3H,4H-ピリド[2,3-d]ピリミジン-6-カルボン酸 CAS No. 449210-08-6](/img/structure/B2539941.png)
1-メチル-2,4-ジオキソ-1H,2H,3H,4H-ピリド[2,3-d]ピリミジン-6-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
科学的研究の応用
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用機序
Target of Action
Similar compounds have been known to target enzymes involved in cell proliferation .
Mode of Action
It’s suggested that the presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold in similar compounds is important for interactions with the amino acids present in the enzyme .
Biochemical Pathways
Similar compounds have been known to inhibit cell proliferation , suggesting that they may affect pathways related to cell growth and division.
Result of Action
Similar compounds have shown good antimicrobial potential and have been evaluated for their inhibition of cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with diethyl malonate in the presence of a base such as sodium ethoxide. The intermediate product undergoes further cyclization and oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrido[2,3-d]pyrimidine derivatives .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: Shares a similar core structure but lacks the carboxylic acid group.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains a fused pyran ring, offering different chemical properties and biological activities.
Uniqueness
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and enhances its potential as a versatile intermediate in organic synthesis .
特性
IUPAC Name |
1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-12-6-5(7(13)11-9(12)16)2-4(3-10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVJFDNRGIOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2539861.png)
![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)
![N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2539870.png)



![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)
![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)
